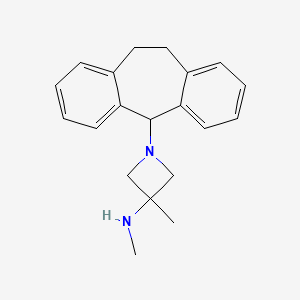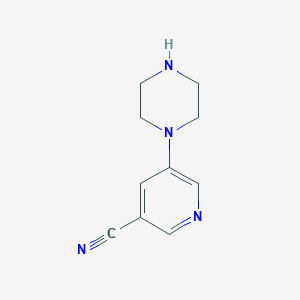![molecular formula C9H11NS B13935462 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine CAS No. 30434-00-5](/img/structure/B13935462.png)
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-c]pyridine derivatives . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to modulate these pathways underlies its potential therapeutic effects.
類似化合物との比較
Thieno[3,2-d]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thieno[2,3-b]pyridine: Another thienopyridine derivative with a different ring fusion pattern.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: A related compound with hydroxyl groups at positions 2 and 4.
Uniqueness: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
30434-00-5 |
|---|---|
分子式 |
C9H11NS |
分子量 |
165.26 g/mol |
IUPAC名 |
2,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NS/c1-6-5-8-7(2)10-4-3-9(8)11-6/h5H,3-4H2,1-2H3 |
InChIキー |
FUPIULCIQSSCHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)CCN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
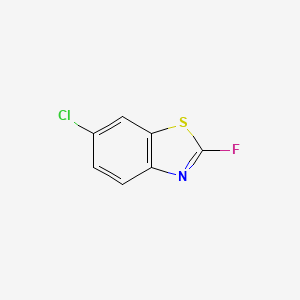
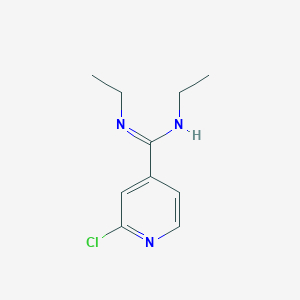
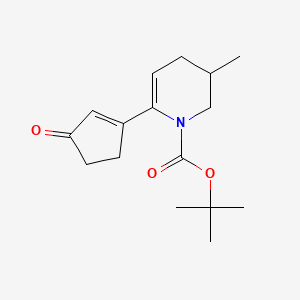
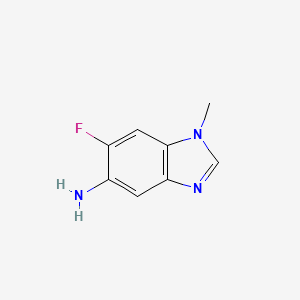
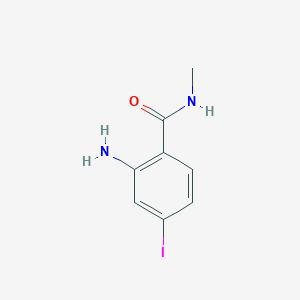

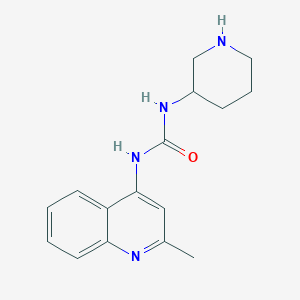
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
